5-Bromo-3-isopropylpyrazin-2-amine
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Overview
Description
5-Bromo-3-isopropylpyrazin-2-amine: is a chemical compound with the molecular formula C7H10BrN3 . It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms. The presence of a bromine atom and an isopropyl group on the pyrazine ring makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-isopropylpyrazin-2-amine typically involves the bromination of a pyrazine derivative followed by the introduction of an isopropyl group. One common method includes the following steps:
Bromination: Starting with 2-aminopyrazine, bromination is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetic acid or dichloromethane.
Isopropylation: The brominated intermediate is then subjected to isopropylation using isopropyl halides (e.g., isopropyl bromide) in the presence of a base like potassium carbonate or sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-isopropylpyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-3-isopropylpyrazin-2-amine .
Properties
Molecular Formula |
C7H10BrN3 |
---|---|
Molecular Weight |
216.08 g/mol |
IUPAC Name |
5-bromo-3-propan-2-ylpyrazin-2-amine |
InChI |
InChI=1S/C7H10BrN3/c1-4(2)6-7(9)10-3-5(8)11-6/h3-4H,1-2H3,(H2,9,10) |
InChI Key |
DKCDRSVAORGCMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CN=C1N)Br |
Origin of Product |
United States |
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